molecular formula C15H23FN2O3S B3001163 4-ethoxy-3-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 953141-93-0

4-ethoxy-3-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B3001163
CAS RN: 953141-93-0
M. Wt: 330.42
InChI Key: DUKAXRCVCNAFMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives is a common theme across several studies. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved structure-activity relationship (SAR) exploration and biochemical characterization . Similarly, a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were synthesized to evaluate their COX-2 inhibition, with the introduction of a fluorine atom significantly enhancing selectivity . New 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were also synthesized, starting from substituted benzaldehydes, and showed potential as carbonic anhydrase inhibitors . These studies demonstrate the versatility of sulfonamide derivatives in medicinal chemistry and their potential for therapeutic applications.

Molecular Structure Analysis

The molecular structures of sulfonamide derivatives have been extensively studied using various spectroscopic techniques. For example, Co(II) and Ni(II) complexes containing a sulfonamide ligand were characterized by spectroscopic methods and single crystal XRD, revealing their potential for antibacterial and cytotoxic applications . The crystal structure of another sulfonamide Schiff base was determined, showing the existence of enol-imine tautomerism . These findings highlight the importance of molecular structure in determining the properties and potential applications of sulfonamide compounds.

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives has been explored in the context of their potential as inhibitors or therapeutic agents. The introduction of specific functional groups, such as fluorine, has been shown to significantly affect the biological activity and selectivity of these compounds . Additionally, the synthesis of a PET selective CB2 radioligand involved a high-yield reaction sequence, demonstrating the practicality of producing sulfonamide-based radiotracers .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are closely related to their molecular structures. The crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide revealed different supramolecular architectures due to variations in intermolecular interactions . Similarly, the crystal structures of N-(4-fluorobenzoyl)benzenesulfonamide derivatives were investigated, with Hirshfeld surface analysis providing insights into the intermolecular interactions that govern their crystal packing . Theoretical and experimental investigations of another sulfonamide compound provided comprehensive data on its structural and spectroscopic properties, as well as its nonlinear optical and electronic characteristics . These studies underscore the complex relationship between the molecular structure of sulfonamide derivatives and their physical and chemical properties.

Future Directions

The future directions of “4-ethoxy-3-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide” and similar compounds could involve further exploration of their potential therapeutic applications. Piperidine derivatives have been found to exhibit a wide range of biological activities, suggesting they could be further developed and optimized for various therapeutic uses .

properties

IUPAC Name

4-ethoxy-3-fluoro-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O3S/c1-3-21-15-5-4-13(10-14(15)16)22(19,20)17-11-12-6-8-18(2)9-7-12/h4-5,10,12,17H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKAXRCVCNAFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

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